molecular formula C12H7BrN2 B1281622 2-Bromo-1,10-phenanthroline CAS No. 22426-14-8

2-Bromo-1,10-phenanthroline

Cat. No.: B1281622
CAS No.: 22426-14-8
M. Wt: 259.1 g/mol
InChI Key: ZRJUDAZGVGIDLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1,10-phenanthroline is an organic compound with the molecular formula C12H7BrN2. It is a derivative of 1,10-phenanthroline, where a bromine atom is substituted at the 2-position of the phenanthroline ring. This compound is known for its applications in coordination chemistry, where it acts as a ligand to form complexes with various metal ions .

Safety and Hazards

2-Bromo-1,10-phenanthroline is classified as Acute Tox. 3 Oral - Aquatic Acute 1 - Aquatic Chronic 1 - Eye Dam. 1 - Skin Irrit. 2. It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid dust formation, and avoid contact with skin, eyes, and clothing .

Biochemical Analysis

Biochemical Properties

2-Bromo-1,10-phenanthroline plays a significant role in biochemical reactions, particularly in the inhibition of metallopeptidases. It interacts with enzymes such as carboxypeptidase A by chelating the metal ion required for catalytic activity, thereby rendering the enzyme inactive . This compound also forms complexes with various metal ions, which can be utilized in coordination chemistry and catalysis .

Cellular Effects

This compound has notable effects on cellular processes. It influences cell function by inhibiting metallopeptidases, which are crucial for protein degradation and processing . This inhibition can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the removal of zinc ions from metallopeptidases by this compound can lead to the accumulation of inactive apoenzymes, disrupting normal cellular functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the chelation of metal ions. By binding to the active site of metallopeptidases, it removes the essential metal ion, such as zinc, required for enzymatic activity . This results in the formation of an inactive enzyme complex, thereby inhibiting the enzyme’s function. Additionally, this compound can form coordination complexes with other metal ions, influencing various biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but its activity may degrade over extended periods or under harsh conditions . Long-term studies have shown that the inhibition of metallopeptidases by this compound can lead to sustained changes in cellular function, including altered protein processing and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it effectively inhibits metallopeptidases without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects have been observed, where a certain dosage is required to achieve effective enzyme inhibition without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with metallopeptidases and other metal-dependent enzymes . It can affect metabolic flux by altering the activity of these enzymes, leading to changes in metabolite levels and overall metabolic balance . The compound’s ability to chelate metal ions also plays a role in its metabolic effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . Its localization and accumulation can be influenced by these interactions, affecting its overall activity and function . The compound’s ability to form stable complexes with metal ions also contributes to its distribution within biological systems .

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with specific targeting signals and post-translational modifications . These interactions can direct the compound to specific compartments or organelles, where it exerts its biochemical effects . The ability of this compound to chelate metal ions also plays a role in its subcellular localization and activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-1,10-phenanthroline can be synthesized through several methods. One common method involves the bromination of 1,10-phenanthroline using bromine or other brominating agents. For example, a two-step protocol involves the formation of N-oxide using m-chloroperbenzoic acid (m-CPBA) followed by bromination using tetrabutylammonium bromide (TBAB) and p-toluenesulfonic anhydride .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1,10-phenanthroline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenanthroline derivatives, while coupling reactions can produce complex organic frameworks .

Mechanism of Action

The mechanism of action of 2-Bromo-1,10-phenanthroline primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the phenanthroline ring act as electron donors, forming stable complexes with metal ions. These complexes can interact with biological molecules, such as DNA, through intercalation or cleavage mechanisms .

Comparison with Similar Compounds

Similar Compounds

    1,10-Phenanthroline: The parent compound without the bromine substitution.

    3,8-Dibromo-1,10-phenanthroline: A derivative with two bromine atoms at the 3 and 8 positions.

    4,7-Dichloro-1,10-phenanthroline: A derivative with chlorine atoms instead of bromine.

Uniqueness

2-Bromo-1,10-phenanthroline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable ligand for forming metal complexes with tailored properties for various applications .

Properties

IUPAC Name

2-bromo-1,10-phenanthroline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrN2/c13-10-6-5-9-4-3-8-2-1-7-14-11(8)12(9)15-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRJUDAZGVGIDLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C(C=C2)C=CC(=N3)Br)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401310088
Record name 2-Bromo-1,10-phenanthroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401310088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22426-14-8
Record name 2-Bromo-1,10-phenanthroline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22426-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1,10-phenanthroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401310088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Under a stream of argon, to compound (2) (10 g; 47.6 mmol), phosphorus pentabromide (28 g; 65 mmol) and phosphorus oxybromide (50 g; 174 mmol) were added at room temperature. The reaction temperature was raised to 80° C. and the reaction mixture was stirred for 6 hours. The reaction mixture was cooled in an ice bath, and then poured into ice water. Concentrated aqueous ammonia was added thereto and the resulting mixture was made alkaline. The reaction mixture was extracted with chloroform, and the organic layer thus obtained was washed with water, dried over sodium sulfate, and then evaporated under reduced pressure. The resulting residue was separated and purified by silica gel column chromatography (SiO2, 250 g) (toluene/ethyl acetate=5/1 to 3/1 to 1/1 to ethyl acetate), to give 6.9 g (yield: 94%) of the title compound (7).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-1,10-phenanthroline
Reactant of Route 2
2-Bromo-1,10-phenanthroline
Reactant of Route 3
2-Bromo-1,10-phenanthroline
Reactant of Route 4
Reactant of Route 4
2-Bromo-1,10-phenanthroline
Reactant of Route 5
Reactant of Route 5
2-Bromo-1,10-phenanthroline
Reactant of Route 6
2-Bromo-1,10-phenanthroline
Customer
Q & A

Q1: What is the significance of the crystal structure of the 2-bromo-1,10-phenanthroline – 1,4-diiodotetrafluorobenzene cocrystal?

A1: The study elucidated the crystal structure of the cocrystal formed by this compound and 1,4-diiodotetrafluorobenzene, revealing key details about its molecular packing and intermolecular interactions. The research identified the presence of halogen bonds within the crystal structure []. This information is crucial for understanding the solid-state properties of these types of materials and can be valuable in fields like materials science and crystal engineering.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.